molecular formula C25H31N3O4S B2638780 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-87-4

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2638780
CAS No.: 897454-87-4
M. Wt: 469.6
InChI Key: JUXQCQNKZDMPPV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, linked via a thioethyl bridge to a 5-(p-tolyl)-1H-imidazole moiety. The triethoxy groups enhance hydrophilicity, while the p-tolyl substituent may improve membrane permeability.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(29)26-12-13-33-25-27-16-20(28-25)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQCQNKZDMPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Benzamide Formation: The final step involves the coupling of the thioether-imidazole derivative with 3,4,5-triethoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms could also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds similar to 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been evaluated against various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects through multiple pathways:

  • Apoptosis Induction : Compounds with imidazole rings have been associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Telomerase Activity : Research has demonstrated that some imidazole derivatives can inhibit telomerase, an enzyme often upregulated in cancer cells, thus limiting their proliferative capacity .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The thioether group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Anti-inflammatory Effects

Studies have suggested that compounds containing imidazole structures can exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindingsCell Lines Tested
Asif Husain et al. (2023)Significant cytotoxicity observed with IC50 values comparable to standard anticancer drugsCCRF-CEM (leukemia), MDA-MB-435 (melanoma)
Taha M et al. (2020)New derivatives showed enhanced thymidine phosphorylase inhibitory activityMCF-7 (breast cancer)
Abdel K. Mansour et al. (2021)Promising anticancer potency against leukemia cell linesK-562, MOLT-4

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Core Scaffold Variations

Imidazole-Benzamide Hybrids :

  • N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide (): Replaces the triethoxybenzamide with a benzothiazole-acetamide group.
  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (): Substitutes the imidazole with a 1,3,4-thiadiazole ring. Synthesized via benzoylation of 5-amino-2-ethoxy-thiadiazole (55% yield) and characterized by planar heterocyclic rings stabilized by hydrogen bonds .

Thiazole/Triazole Derivatives :

  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Incorporates triazole and thiazole rings instead of imidazole. Docking studies suggest enhanced binding to active sites due to bromophenyl substituents .

Substituent Effects

Compound Key Substituents Bioactivity (IC₅₀ or EC₅₀) Yield Reference
Target Compound 3,4,5-Triethoxy, p-tolyl Not reported N/A N/A
N-(6-Substituted-benzothiazol-2-yl) derivatives 4,5-Dimethyl, p-tolyl/nitro 15.67 µg/mL (C6 cells) 55–80%
8a () Acetylpyridinyl, benzamide Not reported 80%
9c () Bromophenyl, triazole-thiazole Docking affinity noted 80%
  • Triethoxy vs.
  • p-Tolyl vs. Halogenated Aromatics : The p-tolyl group may enhance lipophilicity and membrane penetration relative to bromophenyl or fluorophenyl moieties in compounds .

Common Strategies

  • Thioether Linkage Formation: The thioethyl bridge in the target compound is analogous to the synthesis of 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (), which uses potassium carbonate as a base and ethanol for recrystallization .
  • Amide Coupling :
    • DCC/HOBt-mediated coupling () is widely used for benzamide derivatives, though the target compound’s synthesis may employ similar reagents .

Yield and Purity

  • Yields for analogs range from 55% () to 80% (), suggesting moderate efficiency in multi-step syntheses.
  • Crystallographic data () and NMR/IR spectroscopy () are standard for validating purity .

Antiproliferative Potential

  • Imidazole-thioether-benzamide hybrids () show cytotoxicity against glioma (C6) and liver cancer (HepG2) cells, with IC₅₀ values ~15 µg/mL .
  • Thiadiazole derivatives () and triazole-thiazole hybrids () exhibit docking affinity to enzymatic targets, hinting at kinase or protease inhibition .

Structure-Activity Relationships (SAR)

  • Imidazole vs. Thiadiazole : The imidazole core in the target compound may offer stronger π-π stacking interactions than thiadiazole, improving target binding .
  • Triethoxy Substitution : Unlike smaller substituents (e.g., methyl in ), the bulky triethoxy groups could sterically hinder interactions but improve solubility .

Biological Activity

Chemical Structure and Properties

The compound features a triethoxy group and an imidazole moiety, which are known to influence its biological interactions. The presence of the p-tolyl group and the thiol linkage may enhance its binding affinity to biological targets.

Chemical Structure

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: 357.45 g/mol

Anticancer Properties

Research indicates that benzamide derivatives, including the compound of interest, exhibit significant anticancer activity through various mechanisms:

  • Histone Deacetylase Inhibition: Compounds similar to this benzamide have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, studies have demonstrated that certain benzamide derivatives selectively inhibit HDAC1 and HDAC6, leading to apoptosis in cancer cells .
  • Cell Proliferation Inhibition: In vitro studies have reported that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer and lymphoma models. The mechanism involves downregulation of key oncogenic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell signaling and growth regulation:

  • Receptor Interaction: The imidazole ring is known for its ability to form hydrogen bonds with receptor sites, enhancing the binding affinity and specificity towards targets such as kinases and other enzymes involved in cancer metabolism.
  • Oxidative Stress Modulation: Some studies suggest that benzamide derivatives can modulate oxidative stress responses in cells, thereby protecting against oxidative damage and promoting cell survival under stress conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionSelective inhibition of HDAC1/6
Anticancer ActivityInhibition of cell proliferation
Oxidative Stress ResponseModulation of oxidative stress pathways

Table 2: Case Studies on Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Benzamide RibosideT-cell Lymphoblastic LeukemiaInhibition of DHFR
4-Chloro-Benzamide DerivativeRET Kinase InhibitionTargeting RET signaling pathways

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